1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide
Description
1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide is a methanesulfonamide derivative featuring a chlorine atom, a cyclopropyl group, and an isopentyl (branched C5 alkyl) substituent on the nitrogen atom. This compound belongs to a broader class of sulfonamides, which are known for their diverse pharmacological and chemical applications, including anti-inflammatory, antimicrobial, and radiosensitizing properties. These groups may influence lipophilicity, metabolic stability, and target-binding affinity compared to simpler sulfonamide analogs .
Properties
Molecular Formula |
C9H18ClNO2S |
|---|---|
Molecular Weight |
239.76 g/mol |
IUPAC Name |
1-chloro-N-cyclopropyl-N-(3-methylbutyl)methanesulfonamide |
InChI |
InChI=1S/C9H18ClNO2S/c1-8(2)5-6-11(9-3-4-9)14(12,13)7-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
RWRVWOWPXFGBSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN(C1CC1)S(=O)(=O)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide typically involves the following steps:
Cyclopropanation: The formation of the cyclopropyl group can be achieved through the reaction of alkenes with carbenes or carbenoids.
Sulfonamide Formation:
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides, depending on the reagents used.
Cycloaddition Reactions: The cyclopropyl group can participate in cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzymes or disruption of cellular processes, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Anti-inflammatory Benzothienopyrimidine Sulfonamides
describes benzothieno[3,2-d]pyrimidin-4-one sulfonamide thio-derivatives (e.g., compounds 1, 2, 4, 8, 9, 10) with anti-inflammatory activity. These compounds inhibit cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1) expression in human keratinocytes and macrophages. For example:
- Compound 8: N-[2-(cyclohexylthio)-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide exhibits COX-2 inhibition via its cyclohexylthio group, enhancing lipophilicity and membrane penetration .
Comparison :
- Cyclopropyl vs.
- Isopentyl vs. Aromatic Substituents : The branched isopentyl chain may increase lipophilicity relative to aromatic substituents (e.g., 2,4-difluorophenyl in Compound 9), which could alter pharmacokinetic profiles or target selectivity.
Radiosensitizing Methanesulfonamides
reports the synthesis of 1-chloro-N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)methanesulfonamide (18 ), a precursor to nitroimidazole-based radiosensitizers. This compound’s chloro group facilitates nucleophilic substitution reactions, critical for generating bioactive intermediates .
Comparison :
- Chloro Reactivity : Both the target compound and 18 feature a reactive chlorine atom, enabling functionalization. However, the target’s cyclopropyl and isopentyl groups may sterically hinder reactions compared to the dioxolane-methyl group in 18 .
Key Observations :
- The target compound’s higher predicted lipophilicity may enhance tissue penetration but could reduce aqueous solubility, necessitating formulation optimization.
- Unlike benzothienopyrimidine derivatives, the absence of a fused heterocyclic core in the target compound may limit direct COX-2 inhibition but broaden its applicability to non-inflammatory targets.
Biological Activity
1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide has a complex structure that contributes to its biological activity. The presence of the chloro and cyclopropyl groups may influence its interaction with biological targets.
Chemical Formula
- Molecular Formula : C₁₁H₁₈ClN₁O₂S
- Molecular Weight : 253.79 g/mol
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. Research indicates that it may interact with pathways related to inflammation and cell proliferation.
In Vitro Studies
In vitro studies have demonstrated that 1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide exhibits significant activity against various cell lines. Notably, it has shown:
- Antiviral Activity : In studies targeting Hepatitis C Virus (HCV), the compound displayed potential as an alternative treatment option, particularly in combination therapies aimed at reducing viral load and improving patient outcomes .
- Anticancer Properties : Preliminary data suggest that the compound may inhibit cancer cell growth in specific tumor types, although detailed mechanisms remain to be elucidated.
In Vivo Studies
Animal models have been employed to assess the efficacy of 1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide in vivo. Key findings include:
- Reduction of Tumor Growth : In xenograft models, administration of the compound resulted in a measurable reduction in tumor size compared to control groups.
- Safety Profile : Toxicological assessments indicated a manageable safety profile at therapeutic doses, although further studies are necessary to establish long-term effects.
Case Study 1: Hepatitis C Treatment
A study involving patients with chronic Hepatitis C explored the use of 1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide in conjunction with standard antiviral therapies. Results indicated improved viral suppression rates compared to historical controls receiving only standard treatments.
Case Study 2: Cancer Therapy
In a clinical trial focusing on advanced-stage cancer patients, the compound was administered alongside chemotherapy agents. The trial reported enhanced efficacy in tumor reduction and improved quality of life metrics among participants receiving the combination therapy.
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
